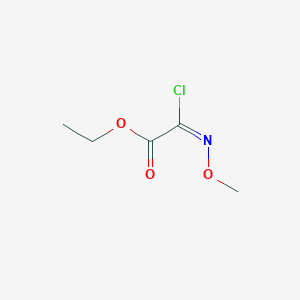
6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Descripción general
Descripción
6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
6-Amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one and its derivatives are primarily utilized in the synthesis of complex heterocyclic compounds, showcasing their utility in the development of new materials with potential applications in various fields, including pharmaceuticals and materials science. The synthesis of these compounds often involves multistep reactions, including cyclization processes that lead to the formation of cinnolinone derivatives with specific structural and functional properties. For instance, Xiang and colleagues synthesized and analyzed the crystal structure of a related compound, revealing insights into its molecular conformation and bonding characteristics (Wangchun Xiang, 2004).
Optical and Electronic Properties
Research into this compound derivatives has also extended into the study of their optical and electronic properties. These compounds are found to have applications in photodiode fabrication due to their unique photovoltaic properties. The structural and optical properties of related thin films have been thoroughly investigated, demonstrating their potential in organic–inorganic photodiode fabrication. Such studies highlight the relevance of these compounds in advancing technology for renewable energy sources and electronic devices (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).
Antimicrobial and Anti-inflammatory Applications
In addition to their use in materials science, derivatives of this compound have been explored for their biological activities. Compounds synthesized from this chemical structure have been assessed for their antimicrobial and anti-inflammatory properties. This includes studies on Schiff bases derived from the compound, indicating promising biological activity and potential use in developing new therapeutic agents (B. Narayana, B. V. Ashalatha, K. K. V. Raj, N. Kumari, 2006).
Environmental Applications
The environmentally friendly synthesis of derivatives of this compound indicates their role in green chemistry. Innovations in synthesizing these compounds have emphasized solvent-free methods and the use of ultrasound irradiation, highlighting the compound's versatility and its derivatives in promoting sustainable chemical practices. These methods not only offer a green alternative but also improve reaction efficiencies, which can be beneficial in large-scale applications (Huiyan Wang, Yi Zou, Xuan-Hui Zhao, D. Shi, 2011).
Propiedades
IUPAC Name |
6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-13-10(14)6-7-5-8(11)3-4-9(7)12-13/h6,8H,2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMRXDKVSJFMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C2CC(CCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1475596.png)




![1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1475606.png)



![4-(4-Bromo-2-fluorophenyl)-2-propyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1475615.png)
![Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1475616.png)


